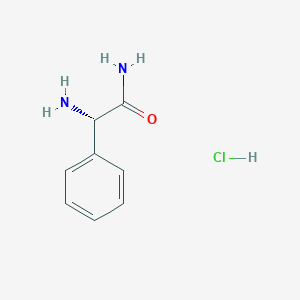

Boc-D-leu-osu

描述

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O6/c1-9(2)8-10(16-14(21)22-15(3,4)5)13(20)23-17-11(18)6-7-12(17)19/h9-10H,6-8H2,1-5H3,(H,16,21)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRGJQZMGGGTSS-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-Leu-OSu: Structure, Properties, and Applications in Bioconjugation and Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Leu-OSu, chemically known as (R)-Boc-2-amino-4-methyl-pentanoic acid N-hydroxysuccinimide ester, is a pivotal amino acid derivative extensively utilized in the fields of peptide synthesis, drug development, and bioconjugation.[1] This compound incorporates a tert-butyloxycarbonyl (Boc) protecting group on the amine of D-leucine, and its carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester. This unique combination of a temporary protecting group and a highly reactive ester makes it an invaluable building block for the precise and efficient construction of complex peptide sequences and for the covalent modification of biomolecules.[1]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on detailed experimental protocols for its use in solid-phase peptide synthesis and bioconjugation reactions.

Chemical Structure and Physicochemical Properties

This compound is comprised of three key functional components:

-

D-leucine: A non-polar, aliphatic amino acid with the D-enantiomeric configuration.

-

Boc (tert-butyloxycarbonyl) Group: An acid-labile protecting group for the α-amino group of D-leucine. It ensures the prevention of unwanted side reactions during peptide bond formation and is readily removed under mild acidic conditions.[2]

-

OSu (N-hydroxysuccinimide ester): A highly reactive functional group that facilitates efficient coupling with primary and secondary amines to form stable amide bonds.[1]

The combination of these components results in a stable, crystalline solid that is readily soluble in many organic solvents.

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₁₅H₂₄N₂O₆[1] |

| Molecular Weight | 328.37 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 111 - 112 °C |

| Purity (by HPLC) | ≥ 98% |

| Optical Rotation | [α]D²⁰ = 42 ± 2 ° (c=1 in Dioxane) |

| CAS Number | 60111-76-4 |

Key Applications and Experimental Protocols

This compound is a versatile reagent with primary applications in solid-phase peptide synthesis (SPPS) and the bioconjugation of proteins and other molecules.

Boc-Solid Phase Peptide Synthesis (Boc-SPPS)

In Boc-SPPS, peptide chains are assembled stepwise while anchored to an insoluble resin support. The Boc group provides temporary protection of the N-terminal amine, which is removed at each cycle to allow for the addition of the next amino acid in the sequence.

Detailed Protocol for a Single Coupling Cycle in Boc-SPPS:

This protocol outlines a general cycle for the addition of a single Boc-protected amino acid to a growing peptide chain on a solid support.

-

Resin Swelling: The peptide-resin is swollen in a suitable solvent, typically dichloromethane (DCM), for 30 minutes to ensure optimal reaction kinetics.

-

Boc Deprotection:

-

The swelling solvent is drained, and a solution of 50% trifluoroacetic acid (TFA) in DCM is added to the resin.

-

The mixture is agitated for approximately 20-30 minutes to cleave the Boc protecting group from the N-terminal amino acid of the peptide-resin.

-

The TFA solution is drained, and the resin is washed thoroughly with DCM to remove residual acid.

-

-

Neutralization:

-

The protonated amine (trifluoroacetate salt) on the resin is neutralized to the free amine.

-

A solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF is added, and the mixture is agitated for about 10 minutes. This step is typically repeated.

-

The resin is washed extensively with DCM to remove excess base and byproducts.

-

-

Coupling of this compound:

-

A solution of this compound (typically 2-4 equivalents relative to the resin substitution) in DCM or N,N-dimethylformamide (DMF) is prepared.

-

The activated amino acid solution is added to the neutralized peptide-resin.

-

The reaction is allowed to proceed for 1-4 hours at room temperature with agitation. The OSu ester reacts with the free amine on the peptide chain to form a new peptide bond.

-

-

Washing: The resin is thoroughly washed with DMF and DCM to remove any unreacted this compound and byproducts, preparing the peptide-resin for the next deprotection and coupling cycle.

-

Monitoring: The completeness of the coupling reaction can be monitored using qualitative tests such as the Kaiser test.

This cycle is repeated until the desired peptide sequence is assembled. The final peptide is then cleaved from the resin using a strong acid like hydrofluoric acid (HF).

Bioconjugation via NHS Ester Chemistry

The N-hydroxysuccinimide ester of this compound is highly reactive towards primary amines present on biomolecules such as proteins (e.g., the ε-amino group of lysine residues). This reactivity allows for the covalent attachment of the Boc-D-leucine moiety to these biomolecules. While direct conjugation of this compound is less common than labeling with reporter molecules, the principles of the reaction are the same for all NHS esters.

Detailed Protocol for General Protein Labeling with an NHS Ester:

This protocol provides a general procedure for the covalent modification of a protein with an NHS ester-functionalized molecule.

-

Preparation of the Protein Solution:

-

The protein of interest is dissolved in an amine-free buffer at a slightly alkaline pH, typically in the range of 8.3-8.5. A common choice is 0.1 M sodium bicarbonate buffer. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target protein for reaction with the NHS ester.

-

-

Preparation of the NHS Ester Solution:

-

Immediately before use, the NHS ester (e.g., this compound) is dissolved in a small amount of a dry, water-miscible organic solvent such as DMF or dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

A calculated molar excess (typically 10- to 20-fold) of the NHS ester stock solution is added to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

-

The reaction mixture is incubated at room temperature for 1-4 hours or overnight on ice.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, a small molecule with a primary amine, such as Tris or glycine, can be added to the reaction mixture to consume any unreacted NHS ester.

-

-

Purification of the Conjugate:

-

The resulting conjugate is purified to remove unreacted NHS ester, hydrolyzed NHS ester, and N-hydroxysuccinimide byproduct. Common purification methods include gel filtration (desalting columns) or dialysis.

-

Visualizations

References

An In-depth Technical Guide to Boc-D-Leu-OSu: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-D-leucine N-hydroxysuccinimide ester (Boc-D-Leu-OSu), a critical building block in synthetic peptide chemistry. This document details its physicochemical properties, provides insights into its primary applications, and outlines a general experimental protocol for its use in Solid-Phase Peptide Synthesis (SPPS).

Core Properties of this compound

This compound is a white to off-white solid widely utilized in the synthesis of peptides for research and pharmaceutical development.[1] Its key function is to introduce a D-leucine residue into a growing peptide chain. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group prevents unwanted side reactions during coupling, while the N-hydroxysuccinimide (OSu) ester activates the carboxyl group for efficient amide bond formation. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄N₂O₆ | [2] |

| Molecular Weight | 328.4 g/mol | [2] |

| CAS Number | 60111-76-4 | [2] |

| Purity | ≥95% | [2] |

| Solubility | DMF: 30 mg/ml, Ethanol: 30 mg/ml | |

| Appearance | Solid | |

| Storage Temperature | < -15°C |

Applications in Drug Development and Peptide Synthesis

This compound is a valuable reagent in the synthesis of peptide-based therapeutics and research tools. Its primary applications lie in the construction of peptide chains where the incorporation of a D-amino acid is desired. D-amino acids can enhance the proteolytic stability of peptides, prolonging their half-life in biological systems, a crucial attribute for drug candidates.

Notable applications include:

-

Synthesis of Gastrin Antagonists: this compound has been utilized in the synthesis of analogs of the C-terminal tetrapeptide of gastrin, which act as gastrin antagonists.

-

Synthesis of Gramicidin S Analogs: This compound is also a key building block in the synthesis of analogs of the peptide antibiotic gramicidin S.

Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of a this compound residue into a peptide sequence using manual Boc-SPPS. The specific parameters may need to be optimized based on the peptide sequence and the solid support used.

Materials:

-

This compound

-

Peptide synthesis resin (e.g., Merrifield resin) with a free amino group

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU)

-

Washing solvents (e.g., DCM, DMF, Isopropanol)

-

Cleavage cocktail (e.g., HF/anisole)

-

Diethyl ether

Procedure:

-

Resin Swelling: The resin is swollen in an appropriate solvent like DCM or DMF for 30-60 minutes.

-

Boc Deprotection: The N-terminal Boc protecting group of the resin-bound peptide is removed by treatment with a solution of TFA in DCM (typically 25-50%). This step is usually performed twice.

-

Washing: The resin is thoroughly washed with DCM, isopropanol, and DMF to remove residual TFA and byproducts.

-

Neutralization: The protonated N-terminal amine is neutralized to the free amine using a solution of a hindered base, such as DIEA in DMF.

-

Coupling of this compound:

-

Dissolve this compound (typically 1.5-3 equivalents relative to the resin loading) in a minimal amount of DMF.

-

For in-situ activation, coupling reagents like HBTU or HATU and an equivalent of DIEA can be added to the this compound solution.

-

Add the activated this compound solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

-

Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test (ninhydrin test). A negative test (yellow color) indicates the absence of free primary amines and a successful coupling.

-

Chain Elongation: Steps 2-7 are repeated for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as hydrogen fluoride (HF) with a scavenger like anisole.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram

The following diagram illustrates the general workflow of a single coupling cycle in Boc-SPPS for the incorporation of this compound.

Caption: General workflow for a single coupling cycle in Boc-Solid Phase Peptide Synthesis.

As of the latest research, there is no specific signaling pathway directly modulated by this compound itself, as it is a protected amino acid used for synthesis. The biological activity arises from the final peptide into which the D-leucine residue is incorporated. The workflow for investigating the biological activity of a synthesized peptide is depicted below.

Caption: Experimental workflow from peptide synthesis to biological activity assessment.

References

Synthesis and Purification of Boc-D-leucine N-hydroxysuccinimide Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Boc-D-leucine N-hydroxysuccinimide (NHS) ester, a critical reagent in peptide synthesis and drug development. The document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes workflow diagrams for clarity.

Introduction

Boc-D-leucine N-hydroxysuccinimide ester (Boc-D-Leu-OSu) is a widely utilized amino acid derivative in the field of peptide chemistry. The tert-butyloxycarbonyl (Boc) protecting group on the amine ensures stability during coupling reactions, while the N-hydroxysuccinimide ester is a highly reactive group that facilitates efficient amide bond formation with primary amines. This combination makes it an invaluable building block for the synthesis of peptides, bioconjugates, and peptide-based therapeutics. This guide details a robust and high-yielding method for its preparation and subsequent purification.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties and expected experimental outcomes for the synthesis of Boc-D-leucine N-hydroxysuccinimide ester is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄N₂O₆ | [1] |

| Molecular Weight | 328.37 g/mol | [1] |

| CAS Number | 60111-76-4 | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 111 - 112 °C | [1] |

| Purity (HPLC) | ≥ 98% | |

| Theoretical Yield | Varies based on scale; see experimental protocol for an example. | |

| Reported Experimental Yield | ~90% |

Synthesis and Purification Workflow

The overall process for the synthesis and purification of Boc-D-leucine N-hydroxysuccinimide ester involves the activation of Boc-D-leucine with N-hydroxysuccinimide using a carbodiimide coupling agent, followed by purification to remove byproducts.

Caption: A flowchart illustrating the key stages in the synthesis and purification of Boc-D-leucine N-hydroxysuccinimide ester.

Experimental Protocols

Synthesis of Boc-D-leucine N-hydroxysuccinimide ester

This protocol is adapted from a reported synthesis and outlines the activation of Boc-D-leucine using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Materials:

-

Boc-D-leucine monohydrate (e.g., 49.9 g, 0.2 mol)

-

N-hydroxysuccinimide (HOSu) (e.g., 23.0 g, 0.2 mol)

-

N,N'-dicyclohexylcarbodiimide (DCC) (e.g., 41.3 g, 0.2 mol)

-

Tetrahydrofuran (THF), anhydrous (e.g., 500 ml total)

-

Ethyl acetate (e.g., 300 ml)

-

1 N Hydrochloric acid (HCl)

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

n-Hexane

Equipment:

-

1 L round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice/salt bath or cryocooler

-

Dropping funnel

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 1 L round-bottom flask, dissolve Boc-D-leucine monohydrate (0.2 mol) and N-hydroxysuccinimide (0.2 mol) in 300 ml of anhydrous tetrahydrofuran (THF).

-

Addition of DCC: Cool the solution to -10°C using an appropriate cooling bath.

-

Prepare a solution of DCC (0.2 mol) in 200 ml of anhydrous THF. Add this solution dropwise to the cooled Boc-D-leucine/NHS mixture over approximately 10 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Removal of DCU: Filter the reaction mixture to remove the precipitated DCU.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the THF.

-

Work-up: Dissolve the resulting residue in 300 ml of ethyl acetate.

-

Wash the ethyl acetate solution sequentially with 1 N HCl, saturated NaCl solution (brine), and a small amount of water.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Isolation of Product: Filter off the drying agent and concentrate the solution under reduced pressure. Add n-hexane to the concentrated residue to precipitate the product.

-

Collect the colorless powder by filtration and dry under vacuum. The expected yield is approximately 90%.

Purification by Recrystallization

For products that require higher purity, recrystallization can be performed.

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethyl acetate).

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Signaling Pathways and Logical Relationships

The synthesis of Boc-D-leucine N-hydroxysuccinimide ester is a classic example of a carbodiimide-mediated esterification. The logical relationship between the reactants and the formation of the activated ester is depicted below.

References

Boc-D-leu-osu CAS number and supplier information

An In-depth Technical Guide to Boc-D-Leu-OSu

This technical guide provides comprehensive information on N-α-(tert-Butoxycarbonyl)-D-leucine N-hydroxysuccinimide ester (this compound), a crucial reagent for researchers, scientists, and professionals in drug development and peptide chemistry.

Core Compound Information

This compound is a protected amino acid building block widely utilized in solid-phase peptide synthesis (SPPS).[1][2] The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino group, while the N-hydroxysuccinimide (OSu) ester is a pre-activated form of the carboxylic acid.[3][4] This pre-activation facilitates efficient and rapid coupling to the free amine of a growing peptide chain, minimizing the need for in-situ activating reagents and reducing potential side reactions.[4]

Physicochemical and Identification Properties

The following table summarizes the key quantitative data and identifiers for this compound.

| Property | Value | Source |

| CAS Number | 60111-76-4 | |

| Formal Name | N-[(1,1-dimethylethoxy)carbonyl]-D-leucine, 2,5-dioxo-1-pyrrolidinyl ester | |

| Molecular Formula | C₁₅H₂₄N₂O₆ | |

| Molecular Weight | 328.4 g/mol | |

| Purity | ≥95% | |

| Physical Form | Solid | |

| Solubility | DMF: 30 mg/ml; Ethanol: 30 mg/ml | |

| SMILES | O=C(--INVALID-LINK--CC(C)C)ON1C(CCC1=O)=O | |

| InChI Key | WXRGJQZMGGGTSS-SNVBAGLBSA-N |

Applications in Peptide Synthesis

This compound is a key building block in the synthesis of peptides, particularly for incorporating a D-leucine residue. The D-amino acid configuration can increase the metabolic stability of the resulting peptide by making it resistant to enzymatic degradation. It has been used in the synthesis of various peptide analogs, including gastrin antagonists and the antibiotic gramicidin S.

The general strategy for its use is within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) framework for solid-phase peptide synthesis. This method involves the use of the acid-labile Boc group for Nα-amino protection and more stable, benzyl-based protecting groups for the amino acid side chains.

Experimental Protocols

The following section details the typical workflow for incorporating this compound into a peptide sequence using manual Boc-chemistry solid-phase peptide synthesis.

Boc-SPPS Peptide Chain Elongation Cycle

This cycle is repeated for each amino acid to be added to the peptide chain.

1. Resin Preparation and Swelling:

-

Swell the desired resin (e.g., Merrifield or PAM resin, 100-200 mesh) in Dichloromethane (DCM) for 1-2 hours (approx. 10-15 mL of DCM per gram of resin).

-

Wash the resin with N,N-Dimethylformamide (DMF) (3 x 1 min).

2. Nα-Boc Deprotection:

-

Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 20-30 minutes with agitation to remove the Boc protecting group from the N-terminus of the growing peptide chain.

-

Filter the resin and wash thoroughly to remove residual TFA and byproducts. A typical washing sequence is: DCM (3x), Methanol (2x), DCM (3x).

3. Neutralization:

-

Neutralize the N-terminal TFA salt to the free amine by washing the resin with a 10% solution of Diisopropylethylamine (DIPEA) in DMF (2 x 2 min).

-

Wash the resin with DMF (3 x 1 min) to remove excess base.

4. Coupling of this compound:

-

Dissolve 2-3 equivalents of this compound (relative to the resin substitution) in a minimal amount of anhydrous DMF.

-

Add the solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

The progress of the coupling reaction can be monitored using the ninhydrin (Kaiser) test to detect the presence of free primary amines. A negative test indicates reaction completion.

-

Once the coupling is complete, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

This cycle is then repeated, starting with the deprotection step, for the next amino acid to be added.

5. Final Cleavage and Deprotection:

-

After the full peptide sequence is assembled, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed.

-

For Boc-SPPS, this is typically achieved using strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). This step requires specialized equipment and safety precautions.

-

Scavengers (e.g., anisole, p-cresol) are added to the reaction to prevent side reactions with reactive amino acid residues.

-

The cleaved peptide is then precipitated and washed with cold diethyl ether.

-

The crude peptide can be purified by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes involved in the use of this compound.

Caption: Workflow for a single cycle of peptide chain elongation using Boc-SPPS.

Caption: Orthogonality of the Boc/Bzl protection strategy in peptide synthesis.

Supplier Information

This compound and related reagents are available from various chemical suppliers that specialize in reagents for peptide synthesis and life sciences research. Researchers should verify purity and specifications with their chosen supplier. Known suppliers include:

-

Cayman Chemical

-

Ivy Fine Chemicals

-

Bachem

-

Chem-Impex

-

Sigma-Aldrich (Novabiochem)

-

GlpBio

-

AAPPTEC

-

BOC Sciences

References

Solubility of Boc-D-leu-osu in different organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Boc-D-Leu-OSu (tert-Butyloxycarbonyl-D-leucine N-hydroxysuccinimide ester), a critical building block in peptide synthesis and pharmaceutical development. Understanding the solubility of this reagent in various organic solvents is paramount for optimizing reaction conditions, ensuring homogeneity, and achieving high yields in synthetic workflows.

Core Concepts in Solubility

The dissolution of a solid solute, such as this compound, in a solvent is a complex process governed by the principle of "like dissolves like." The polarity of the solvent, the polarity of the solute, and the strength of the intermolecular forces between solvent-solvent, solute-solute, and solvent-solute molecules are the primary determinants of solubility. This compound possesses both polar (ester and carbamate groups) and nonpolar (isobutyl side chain and Boc protecting group) regions, leading to a nuanced solubility profile across different organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively documented in publicly available literature. However, data from supplier technical information provides a foundational understanding.

| Organic Solvent | Chemical Formula | Solubility (mg/mL) | Source |

| Dimethylformamide (DMF) | C₃H₇NO | 30 | Cayman Chemical[1] |

| Ethanol | C₂H₅OH | 30 | Cayman Chemical[1] |

Note: The solubility values presented are approximate and can be influenced by factors such as temperature, the crystalline form of the solute, and the purity of both the solute and the solvent.

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for determining the solubility of this compound in an organic solvent of interest. The protocol is based on the widely accepted shake-flask method, which is designed to determine the equilibrium solubility.

1. Materials and Equipment:

-

This compound (solid, high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Volumetric flasks and pipettes

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the organic solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Procedure:

a. Preparation of Saturated Solution: i. Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that the solution reaches saturation. ii. Accurately pipette a known volume of the organic solvent into the vial. iii. Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for 24 to 48 hours to allow the system to reach equilibrium. The extended shaking time ensures that the dissolution process is complete.

b. Sample Collection and Preparation: i. After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid. ii. Allow the vial to stand undisturbed for a short period to let the excess solid settle. iii. Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles. iv. Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates. This step is critical to prevent artificially high solubility readings.

c. Quantification: i. Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent. ii. Analyze the filtered supernatant and the standard solutions using a suitable analytical method. HPLC is the preferred method for its specificity and sensitivity. A UV-Vis spectrophotometer can also be used if this compound has a distinct chromophore and there are no interfering substances. iii. Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions. iv. Determine the concentration of this compound in the filtered supernatant by interpolating its analytical signal on the calibration curve.

3. Data Analysis and Reporting:

The solubility is reported as the concentration of this compound in the saturated solution, typically in mg/mL or mol/L. It is essential to specify the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Logical Pathway for Solvent Selection

The choice of solvent in a chemical process involving this compound is critical. The following diagram outlines a logical decision-making process for solvent selection based on solubility and reaction compatibility.

Caption: Decision pathway for solvent selection for this compound.

References

Stability and Storage of Boc-D-Leu-OSu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-(tert-Butoxycarbonyl)-D-leucine N-hydroxysuccinimide ester (Boc-D-Leu-OSu). Understanding the chemical stability of this reagent is critical for its effective use in peptide synthesis and other bioconjugation applications, ensuring reproducibility and the integrity of final products. This document outlines the principal degradation pathways, provides guidance on proper storage and handling, and details experimental protocols for stability assessment.

Core Concepts: Chemical Stability

The stability of this compound is primarily influenced by two key functional groups: the N-hydroxysuccinimide (NHS) ester and the tert-butoxycarbonyl (Boc) protecting group. Each is susceptible to degradation under specific conditions.

The primary degradation pathway for this compound is the hydrolysis of the N-hydroxysuccinimide ester. This reaction is highly dependent on the presence of moisture, pH, and temperature. The NHS ester is the reactive moiety responsible for forming stable amide bonds with primary amines; however, it is prone to hydrolysis, which yields the inactive Boc-D-Leucine and N-hydroxysuccinimide. This susceptibility to moisture necessitates storage in a desiccated environment.

The Boc protecting group is generally stable under neutral and basic conditions, making it compatible with the conditions required for the NHS ester coupling reaction. However, it is designed to be labile under acidic conditions. Exposure to strong acids, such as trifluoroacetic acid (TFA), will lead to the removal of the Boc group, exposing the primary amine. Additionally, elevated temperatures can also lead to the thermal degradation of the Boc group.

Recommended Storage and Handling

To maintain the integrity and reactivity of this compound, it is imperative to adhere to strict storage and handling protocols.

Storage Conditions: For long-term storage, this compound should be kept at -20°C in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). It is crucial to minimize exposure to moisture. For short-term storage, refrigeration at 2-8°C is acceptable, provided the container is well-sealed and desiccated.

Handling: Before use, the container should be allowed to equilibrate to room temperature before opening. This prevents the condensation of atmospheric moisture onto the cold powder, which would lead to hydrolysis of the NHS ester. Weighing and handling of the reagent should be performed as quickly as possible in a low-humidity environment. For frequent use, it is advisable to aliquot the bulk material into smaller, single-use vials to avoid repeated exposure of the entire stock to ambient conditions.

Quantitative Stability Data

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table summarizes the general stability of N-hydroxysuccinimide esters under various conditions. This information is highly relevant and applicable to this compound.

| Condition | Approximate Half-Life | Observations |

| pH and Temperature in Aqueous Buffer | ||

| pH 7.0, 4°C | Several hours | Relatively stable, suitable for coupling reactions. |

| pH 7.0, Room Temperature (~25°C) | ~1-2 hours | Hydrolysis rate increases significantly with temperature. |

| pH 8.0, Room Temperature (~25°C) | ~10-60 minutes | Rapid hydrolysis occurs under mildly basic conditions. |

| pH 8.5, Room Temperature (~25°C) | Minutes | Very unstable; reactions should be performed quickly. |

| Solid State | ||

| -20°C, Desiccated | > 1 year | Recommended long-term storage condition. |

| 2-8°C, Desiccated | Months | Suitable for short-term storage. |

| Room Temperature, Exposed to Humidity | Days to Weeks | Significant degradation due to hydrolysis. |

| In Anhydrous Organic Solvents (e.g., DMF, DMSO) | ||

| -20°C | Months to Years | Stable if the solvent is truly anhydrous. |

| Room Temperature | Days to Weeks | Stability is highly dependent on solvent purity. |

Degradation Pathways

The primary degradation pathways for this compound involve the hydrolysis of the NHS ester and the cleavage of the Boc protecting group.

Caption: Major degradation pathways of this compound.

Experimental Protocols for Stability Assessment

The stability of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the active compound and the appearance of its degradation products over time.

Objective: To determine the stability of this compound under various conditions (e.g., different pH, temperature, and in the presence of moisture).

Methodology: HPLC Analysis

-

Preparation of Standard Solutions:

-

Prepare a stock solution of high-purity this compound in anhydrous acetonitrile (e.g., 1 mg/mL).

-

Prepare separate stock solutions of potential degradation products, Boc-D-Leu-OH and N-hydroxysuccinimide, in a suitable solvent.

-

Generate a calibration curve for this compound by preparing a series of dilutions from the stock solution.

-

-

Sample Preparation for Stability Study:

-

For hydrolysis studies, dissolve a known amount of this compound in aqueous buffers of different pH values (e.g., pH 5, 7, and 9).

-

For thermal stability studies, store solid samples of this compound at elevated temperatures (e.g., 40°C, 60°C).

-

For photostability studies, expose solid samples or solutions to a controlled light source.

-

At specified time points, withdraw an aliquot of the sample, quench any reaction if necessary (e.g., by acidification or dilution in a cold, non-reactive solvent), and prepare for HPLC analysis.

-

-

HPLC Conditions (General Protocol):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Quantify the peak area of this compound at each time point.

-

Calculate the percentage of remaining this compound relative to the initial time point.

-

Plot the percentage of remaining this compound against time to determine the degradation kinetics and calculate the half-life under each condition.

-

Caption: Experimental workflow for assessing the stability of this compound.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. By understanding the chemical properties of the NHS ester and the Boc protecting group, and by adhering to the recommended storage and handling guidelines, researchers can ensure the reagent's integrity and performance. The primary degradation pathway is hydrolysis of the NHS ester, which is accelerated by moisture and higher pH. For quantitative stability assessment, a well-defined HPLC method is the recommended approach. This guide provides the foundational knowledge for scientists and professionals to confidently work with this compound.

A Technical Deep Dive: Harnessing Stereochemistry for Enhanced Peptide Therapeutics with Boc-D-Leu-Osu and Boc-L-Leu-Osu

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the strategic use of stereochemistry in peptide synthesis, focusing on the comparative applications of Boc-D-Leu-Osu and Boc-L-Leu-Osu. The incorporation of non-natural D-amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to overcome the inherent limitations of their natural L-counterparts, primarily their susceptibility to proteolytic degradation. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and a comparative analysis to inform the rational design of more stable and efficacious peptide-based therapeutics.

Core Principles: The Stereochemical Advantage of D-Amino Acids

Peptides composed exclusively of L-amino acids are readily recognized and cleaved by endogenous proteases, leading to a short in vivo half-life and limited therapeutic efficacy. Proteases exhibit a high degree of stereospecificity, with their active sites evolved to bind and hydrolyze peptide bonds involving L-amino acids. The introduction of a D-amino acid, the non-superimposable mirror image of its L-enantiomer, creates a steric hindrance that prevents the peptide from fitting correctly into the enzyme's active site. This renders the adjacent peptide bonds resistant to cleavage, significantly enhancing the peptide's stability and bioavailability.

Beyond proteolytic resistance, the incorporation of D-amino acids can also profoundly influence a peptide's secondary structure and receptor binding affinity. The altered stereochemistry can induce specific conformational changes, such as the formation of β-turns, which can be critical for biological activity. However, it is crucial to note that D-amino acid substitution can also potentially decrease or abolish receptor binding if the original L-amino acid's stereochemistry was essential for the interaction. Therefore, a careful and strategic approach to D-amino acid substitution is paramount in peptide drug design.

Data Presentation: Comparative Analysis of this compound and Boc-L-Leu-Osu in Peptide Synthesis

While direct head-to-head quantitative data for the coupling efficiency of this compound versus Boc-L-Leu-Osu is not extensively published, the following tables provide a comparative summary based on established principles of solid-phase peptide synthesis (SPPS) and the known behavior of sterically hindered amino acids. The data presented is a qualitative and semi-quantitative representation to guide researchers.

| Parameter | Boc-L-Leu-Osu | This compound | Rationale |

| Coupling Efficiency | High (>99%) | Slightly Lower (>98%) | D-amino acids can sometimes exhibit slightly slower coupling kinetics due to steric factors, although with modern coupling reagents, this difference is often minimal. |

| Typical Coupling Time | 30 - 60 minutes | 45 - 90 minutes | A slightly longer coupling time may be employed for D-amino acids to ensure complete reaction, especially in challenging sequences. |

| Double Coupling Requirement | Infrequent | May be required for difficult sequences | For sterically hindered couplings or to ensure maximal yield, a second coupling step may be beneficial when incorporating D-amino acids. |

| Final Crude Peptide Purity | High | High | With optimized protocols, high purity can be achieved for both. The separation of diastereomeric impurities can be a factor. |

| Peptide Property | L-Leucine Containing Peptide | D-Leucine Containing Peptide | Rationale |

| Proteolytic Stability (e.g., Trypsin Digestion) | Low (t½ < 1 hour) | High (t½ > 24 hours) | Proteases are stereospecific for L-amino acids, making peptides with D-amino acids highly resistant to enzymatic degradation.[1] |

| Secondary Structure | Conformationally flexible or α-helical | Can induce β-turns or alter helical propensity | The stereochemistry of the D-amino acid can introduce specific conformational constraints. |

| Receptor Binding Affinity | Varies (High or Low) | Varies (Can be higher, lower, or similar to L-counterpart) | The effect on binding affinity is target-dependent and requires empirical determination. |

| Immunogenicity | Potentially higher | Generally lower | D-peptides are less likely to be processed and presented by antigen-presenting cells. |

Mandatory Visualization

Logical Relationship: Stereochemistry and Protease Resistance

Caption: Stereochemical difference between L- and D-peptides and its impact on protease binding.

Experimental Workflow: From Synthesis to Biological Evaluation

Caption: A typical workflow for the synthesis and evaluation of a D-leucine containing peptide.

Signaling Pathway: Inhibition of Neurokinin-1 Receptor (NK1R) by a D-Peptide Antagonist

Caption: Downstream signaling of NK1R and its inhibition by a D-peptide antagonist.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a peptide incorporating this compound on a Merrifield resin. The procedure for Boc-L-Leu-Osu is identical.

1. Resin Preparation and First Amino Acid Loading:

-

Swell 1 g of Merrifield resin (1 mmol/g substitution) in 10 mL of dichloromethane (DCM) for 1 hour in a reaction vessel.

-

Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in a 2:1 molar ratio in a minimal amount of DMF/water.

-

Add the dissolved cesium salt to the swollen resin and react for 24 hours at 50°C with gentle agitation.

-

Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM (3 x 10 mL each).

-

Dry the resin under vacuum.

2. SPPS Cycle for Amino Acid Coupling:

-

Deprotection:

-

Wash the resin with DCM (3 x 10 mL).

-

Add 10 mL of a 50% solution of trifluoroacetic acid (TFA) in DCM to the resin and agitate for 30 minutes.

-

Filter and wash the resin with DCM (3 x 10 mL), isopropanol (2 x 10 mL), and DCM (3 x 10 mL).

-

-

Neutralization:

-

Add 10 mL of a 10% solution of diisopropylethylamine (DIEA) in DCM to the resin and agitate for 10 minutes. Repeat once.

-

Wash the resin with DCM (5 x 10 mL).

-

-

Coupling of this compound:

-

Dissolve 3 equivalents of this compound (relative to the initial resin loading) in 5 mL of DMF.

-

Add the solution to the neutralized resin.

-

Agitate the reaction mixture for 60-90 minutes at room temperature.

-

Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue coupling for another 30 minutes or perform a double coupling.

-

Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

3. Cleavage and Deprotection:

-

Dry the peptide-resin under vacuum.

-

Place the resin in a specialized HF cleavage apparatus.

-

Add a scavenger mixture (e.g., anisole).

-

Carefully condense anhydrous hydrogen fluoride (HF) into the reaction vessel at -78°C.

-

Allow the reaction to proceed at 0°C for 1-2 hours with stirring.

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Wash the peptide several times with cold diethyl ether to remove scavengers.

-

Dry the crude peptide under vacuum.

4. Purification and Characterization:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight.

Protocol 2: Proteolytic Stability Assay using Trypsin

This protocol describes a method to assess the stability of a D-leucine containing peptide against trypsin digestion compared to its L-leucine counterpart.

1. Reagent Preparation:

-

Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of both the L- and D-leucine containing peptides in 50 mM ammonium bicarbonate buffer (pH 8.0).

-

Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of sequencing grade trypsin in 1 mM HCl.

2. Digestion Reaction:

-

In separate microcentrifuge tubes, add 90 µL of each peptide stock solution.

-

Pre-incubate the peptide solutions at 37°C for 5 minutes.

-

Initiate the digestion by adding 10 µL of the trypsin stock solution to each tube (final trypsin-to-peptide ratio of 1:50 w/w).

-

Incubate the reactions at 37°C.

3. Time-Course Sampling and Quenching:

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw a 10 µL aliquot from each reaction tube.

-

Immediately quench the enzymatic reaction by adding the aliquot to a new tube containing 90 µL of 1% TFA.

4. HPLC Analysis:

-

Analyze the quenched samples by RP-HPLC.

-

Use a C18 column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).

-

Monitor the absorbance at 214 nm or 280 nm.

5. Data Analysis:

-

Quantify the peak area of the intact peptide at each time point.

-

Normalize the peak area at each time point to the peak area at time zero (t=0), which represents 100% intact peptide.

-

Plot the percentage of intact peptide remaining versus time for both the L- and D-leucine containing peptides.

-

Calculate the half-life (t½) of each peptide under these conditions.

Conclusion

The strategic incorporation of D-amino acids, facilitated by reagents such as this compound, is an indispensable tool in modern peptide drug discovery. By conferring resistance to proteolytic degradation, D-amino acid substitution can dramatically improve the pharmacokinetic profile of peptide therapeutics. This technical guide has provided a comprehensive overview of the principles, a comparative analysis, and detailed experimental protocols to empower researchers in the design and synthesis of next-generation peptide drugs with enhanced stability and therapeutic potential. The careful balance between improved stability and retained biological activity remains a key consideration, necessitating empirical validation for each new peptide candidate.

References

The Pivotal Role of the N-hydroxysuccinimide Ester in Boc-D-Leu-OSu: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of N-tert-butyloxycarbonyl-D-leucine N-hydroxysuccinimide ester (Boc-D-Leu-OSu), a critical reagent in modern peptide synthesis and bioconjugation. We will delve into the core functions of its constituent parts, with a particular focus on the indispensable role of the N-hydroxysuccinimide (NHS) ester in facilitating the creation of stable amide bonds. This document will cover the underlying chemical principles, detailed experimental protocols, quantitative data for reaction optimization, and the biological significance of incorporating D-amino acids into peptides.

Core Concepts: Unpacking the Chemistry of this compound

This compound is a derivative of the amino acid D-leucine, strategically modified with two key chemical moieties: the tert-butyloxycarbonyl (Boc) group and the N-hydroxysuccinimide (OSu) ester. Each serves a distinct and vital purpose in chemical synthesis.

-

The Boc Protecting Group: The Boc group is an acid-labile protecting group attached to the α-amino group of D-leucine. Its primary function is to prevent the amine from participating in unwanted side reactions during the peptide bond formation step. This temporary protection is crucial for the stepwise and controlled elongation of a peptide chain.

-

The D-Leucine Residue: The incorporation of a D-amino acid, such as D-leucine, is a strategic choice in peptide and drug design. Peptides containing D-amino acids exhibit enhanced stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1][2] This increased resistance to proteolysis can significantly extend the in-vivo half-life and bioavailability of peptide-based therapeutics.[1]

-

The N-hydroxysuccinimide (OSu) Ester: The Activating Moiety: The N-hydroxysuccinimide ester is the cornerstone of this reagent's utility. It is formed by the reaction of the carboxylic acid of Boc-D-leucine with N-hydroxysuccinimide. This "activation" transforms the relatively unreactive carboxyl group into a highly reactive electrophile, primed for nucleophilic attack by a primary amine. The NHS ester is a good leaving group, facilitating the efficient formation of a stable amide bond.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Synonyms | This compound, (R)-Boc-2-amino-4-methyl-pentanoic acid N-hydoxysuccinimide ester |

| CAS Number | 60111-76-4 |

| Molecular Formula | C₁₅H₂₄N₂O₆ |

| Molecular Weight | 328.37 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 111 - 112 °C |

| Purity | ≥ 98% (HPLC) |

| Storage Conditions | 0 - 8 °C, desiccated |

The Reaction Mechanism: Amide Bond Formation

The fundamental reaction facilitated by the NHS ester is a nucleophilic acyl substitution. The unprotonated primary amine of a target molecule (e.g., the N-terminus of a peptide or a lysine side chain) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.

Caption: Reaction mechanism of this compound with a primary amine.

Quantitative Data: Stability and Reactivity of the NHS Ester

The efficiency of conjugation reactions using this compound is governed by the competition between the desired reaction with the amine (aminolysis) and the undesired hydrolysis of the NHS ester. The rate of hydrolysis is highly dependent on pH and temperature.

Table 1: Stability of NHS Esters in Aqueous Solution

| pH | Temperature (°C) | Half-life of Hydrolysis |

| 7.0 | 0 | 4 - 5 hours |

| 8.0 | 4 | ~1 hour |

| 8.6 | 4 | 10 minutes |

Data compiled from multiple sources.

The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5. A lower pH leads to protonation of the primary amines, reducing their nucleophilicity and slowing down the reaction. A higher pH accelerates the hydrolysis of the NHS ester, reducing the yield of the desired conjugate.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-Leucine Containing Peptide

This protocol outlines the manual steps for a single coupling cycle to incorporate a this compound residue into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin) using Boc chemistry.

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Isopropanol (IPA)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 25-50% TFA in DCM to the resin. Agitate for 1-2 minutes, then drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution.

-

-

Washing: Wash the resin sequentially with DCM (3x), IPA (2x), and DMF (3x) to remove residual TFA and byproducts.

-

Neutralization:

-

Add a solution of 10% DIEA in DMF to the resin. Agitate for 2 minutes.

-

Repeat the neutralization step.

-

-

Washing: Wash the resin with DMF (3x) to remove excess DIEA.

-

Coupling:

-

Dissolve this compound (2-3 equivalents relative to the resin substitution) in DMF.

-

Add the solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature. The pre-activated nature of the OSu ester means no additional coupling reagents are required.

-

Monitor the reaction for completion using the Kaiser test (typically 1-4 hours). A negative Kaiser test (yellow beads) indicates the absence of free primary amines and thus, complete coupling.

-

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and the N-hydroxysuccinimide byproduct.

-

The peptide-resin is now ready for the next deprotection and coupling cycle.

General Protocol for Bioconjugation to a Protein

This protocol provides a general workflow for labeling a protein with a molecule that has been activated with an NHS ester, such as a derivative of this compound (after deprotection of the Boc group if the N-terminus is the target).

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

This compound derivative

-

Anhydrous, amine-free organic solvent (e.g., DMF or DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the NHS ester.

-

NHS Ester Reagent Preparation: Immediately before use, dissolve the this compound derivative in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution.

-

Conjugation Reaction:

-

Add a calculated molar excess (typically 10-20 fold) of the NHS ester solution to the protein solution while gently stirring or vortexing. The optimal ratio should be determined empirically for each protein.

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. This will react with any remaining NHS ester. Incubate for 15-30 minutes.

-

Purification: Remove excess, non-reacted labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

Application Example: D-Amino Acids in Opioid Receptor Signaling

The incorporation of D-amino acids is a well-established strategy to enhance the therapeutic potential of peptides. A prominent example is in the field of opioid peptides. Enkephalins are endogenous opioid peptides that play a role in pain modulation but have a very short half-life. Synthetic analogs, such as DADLE (Tyr-D-Ala-Gly-Phe-D-Leu), incorporate D-amino acids to increase their stability and potency.[3]

DADLE is an agonist for delta-opioid receptors (DORs), which are G-protein coupled receptors (GPCRs). Activation of DORs by DADLE initiates a signaling cascade that ultimately leads to an analgesic effect.

Caption: Simplified signaling pathway of a D-Leu containing peptide (DADLE).

Activation of the delta-opioid receptor by DADLE leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, the inhibition of voltage-gated calcium channels, and the activation of potassium channels.[4] These events collectively result in neuronal hyperpolarization and a reduction in the release of pain-associated neurotransmitters, producing an analgesic effect. The use of this compound is a key step in the synthesis of such stabilized, therapeutically relevant peptides.

Conclusion

The N-hydroxysuccinimide ester functionality of this compound is the cornerstone of its utility as a powerful reagent in peptide synthesis and bioconjugation. By activating the carboxyl group of D-leucine, it provides a highly efficient and reliable method for the formation of stable amide bonds under mild conditions. The strategic incorporation of a D-amino acid offers the significant advantage of enhanced proteolytic stability, a critical attribute for the development of peptide-based therapeutics. A thorough understanding of the principles of NHS ester chemistry, reaction kinetics, and optimized protocols, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

References

Introduction to Boc-protection in solid-phase peptide synthesis

An In-depth Technical Guide to Boc-Protection in Solid-Phase Peptide Synthesis

For researchers, scientists, and drug development professionals, solid-phase peptide synthesis (SPPS) is a cornerstone technology. The tert-butyloxycarbonyl (Boc) protection strategy, pioneered by R. Bruce Merrifield, represents a foundational and robust method for the chemical synthesis of peptides. This guide provides a comprehensive overview of the core principles, experimental protocols, and critical considerations of Boc-SPPS.

Core Principles of Boc Solid-Phase Peptide Synthesis

Boc-SPPS is a cyclical process where a peptide chain is assembled in a stepwise manner while anchored to an insoluble solid support, typically a polystyrene-based resin. The synthesis proceeds from the C-terminus to the N-terminus. The defining characteristic of this strategy is the use of the acid-labile Boc group for the temporary protection of the α-amino group of the incoming amino acid.[1] Side-chain functional groups are protected by more acid-stable groups, often benzyl-based ethers, esters, and carbamates. This principle of differential acid lability is the cornerstone of the Boc/Bzl protection strategy, enabling the selective removal of the Nα-Boc group at each cycle without disturbing the side-chain protecting groups or the linkage to the resin.[2]

The general workflow of each cycle in Boc-SPPS involves the following key steps:

-

Nα-Boc Deprotection: Removal of the Boc group from the N-terminal amino acid of the growing peptide chain using a moderately strong acid, typically trifluoroacetic acid (TFA).[1]

-

Neutralization: Neutralization of the resulting N-terminal ammonium salt to the free amine using a hindered organic base, such as diisopropylethylamine (DIEA).[1]

-

Coupling: Formation of a new peptide bond by activating the carboxyl group of the incoming Nα-Boc protected amino acid and reacting it with the free N-terminal amine of the resin-bound peptide.[1]

-

Washing: Thorough washing of the resin to remove excess reagents and by-products.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF).

The Chemistry of Boc-SPPS: A Step-by-Step Look

Resins for Boc-SPPS

The choice of resin is critical as it determines the C-terminal functionality of the peptide (acid or amide) and influences the cleavage conditions.

| Resin Type | Linker | C-Terminal Functionality | Cleavage Conditions |

| Merrifield Resin | Chloromethylpolystyrene | Acid | HF, TFMSA |

| PAM Resin | Phenylacetamidomethyl | Acid | HF (more stable to TFA than Merrifield) |

| BHA Resin | Benzhydrylamine | Amide | HF |

| MBHA Resin | p-Methylbenzhydrylamine | Amide | HF (more acid labile than BHA) |

-

Merrifield Resin: The classic resin for Boc-SPPS, where the first amino acid is typically attached via its cesium salt to form a benzyl ester linkage.

-

PAM (Phenylacetamidomethyl) Resin: Offers increased stability of the peptide-resin linkage to the repetitive TFA treatments during Nα-Boc deprotection, thus minimizing peptide loss during the synthesis of long chains.

-

BHA (Benzhydrylamine) and MBHA (p-Methylbenzhydrylamine) Resins: Used for the synthesis of peptide amides.

The Boc Protecting Group: Application and Cleavage

The tert-butyloxycarbonyl (Boc) group is introduced to the α-amino group of an amino acid using di-tert-butyl dicarbonate (Boc)₂O. Its removal is achieved by acidolysis.

Nα-Boc Deprotection: The Boc group is typically removed with a 25-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). The reaction proceeds via the formation of a stable tert-butyl cation.

Caption: Nα-Boc Deprotection Mechanism.

The tert-butyl cations generated during deprotection can lead to side reactions, particularly with nucleophilic amino acid side chains like methionine, tryptophan, and cysteine. To prevent these side reactions, scavengers such as dithioethane (DTE) or anisole are often added to the deprotection solution.

Neutralization

After deprotection, the N-terminal amino group exists as a trifluoroacetate salt, which is unreactive in the subsequent coupling step. Therefore, it must be neutralized to the free amine using a hindered base, typically 5-10% diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF). In situ neutralization protocols, where the neutralization and coupling steps are combined, have also been developed to improve efficiency.

Peptide Bond Formation: Coupling

The formation of the peptide bond is the core of the synthesis. This involves the activation of the C-terminal carboxyl group of the incoming Boc-protected amino acid.

Common Coupling Reagents for Boc-SPPS:

| Coupling Reagent | Description |

| DCC/HOBt | Dicyclohexylcarbodiimide with 1-Hydroxybenzotriazole. A classic and effective method. The byproduct, dicyclohexylurea (DCU), is insoluble and must be filtered. |

| HBTU/HATU | Benzotriazole-based aminium/uronium salts. Offer faster and more efficient coupling with reduced racemization. Typically used with a base like DIEA. |

| DIC/HOBt | Diisopropylcarbodiimide with 1-Hydroxybenzotriazole. Similar to DCC but the diisopropylurea byproduct is more soluble. |

The activated amino acid is then added to the resin-bound peptide with its free N-terminal amine, leading to the formation of a new peptide bond.

Caption: Peptide Bond Formation (Coupling).

Final Cleavage and Deprotection

Once the peptide chain is fully assembled, it is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously. In the Boc/Bzl strategy, this is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

The "Low-High" HF method is a two-step procedure designed to minimize side reactions.

-

Low HF: A mixture of HF, dimethyl sulfide (DMS), and a scavenger (e.g., p-cresol) is used to remove the more labile side-chain protecting groups while the peptide remains attached to the resin.

-

High HF: Neat HF is then used to cleave the peptide from the resin and remove the remaining, more robust side-chain protecting groups.

Experimental Protocols

The following are generalized manual protocols for Boc-SPPS on a 0.1 mmol scale.

Resin Preparation and Swelling

-

Place the appropriate amount of resin (e.g., 200 mg of Merrifield resin with a 0.5 mmol/g loading) in a fritted reaction vessel.

-

Add dichloromethane (DCM, ~5 mL) and gently agitate for 30 minutes to swell the resin.

-

Drain the solvent.

Boc-SPPS Cycle

(A) Nα-Boc Deprotection

-

Add a solution of 50% TFA in DCM (~5 mL) to the resin.

-

Agitate for 1-2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM (~5 mL).

-

Agitate for 20-30 minutes.

-

Drain the solution.

(B) Washing

-

Wash the resin thoroughly by adding the specified solvent, agitating for 1 minute, and draining.

-

Perform the following washes:

-

DCM (3 x 5 mL)

-

Isopropanol (IPA) (2 x 5 mL)

-

DCM (3 x 5 mL)

-

(C) Neutralization

-

Add a solution of 10% DIEA in DCM (~5 mL) to the resin.

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step once more.

-

Wash the resin with DCM (3 x 5 mL).

(D) Amino Acid Coupling (DCC/HOBt Activation)

-

In a separate vial, dissolve the Boc-protected amino acid (0.3 mmol, 3 equivalents) and HOBt (0.3 mmol, 3 equivalents) in a minimal amount of DMF.

-

Add DCC (0.3 mmol, 3 equivalents) dissolved in DCM.

-

Allow the activation to proceed for 10-15 minutes at 0°C.

-

Filter the pre-activated solution to remove the dicyclohexylurea (DCU) precipitate.

-

Add the filtered solution to the neutralized resin.

-

Agitate for 2-4 hours at room temperature.

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

-

Drain the coupling solution.

(E) Post-Coupling Wash

-

Wash the resin with DCM (3 x 5 mL).

-

Wash with DMF (2 x 5 mL).

-

Wash with DCM (3 x 5 mL).

The cycle (A-E) is repeated for each amino acid in the sequence.

Caption: Boc-SPPS Experimental Workflow.

Final Cleavage ("Low-High" HF Method)

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus.

(A) Low HF Step

-

Place the dried peptide-resin in the HF reaction vessel.

-

Add a scavenger mixture (e.g., p-cresol and DMS).

-

Cool the vessel in a dry ice/acetone bath.

-

Distill a mixture of HF/DMS (typically 1:3 v/v) into the reaction vessel.

-

Allow the reaction to stir at 0°C for 2-4 hours.

-

Evaporate the HF and DMS under a vacuum.

(B) High HF Step

-

To the resin from the low HF step, add a scavenger such as anisole or p-cresol.

-

Cool the reaction vessel in a dry ice/acetone bath.

-

Distill neat anhydrous HF into the vessel.

-

Stir the mixture at 0°C for 1 hour.

-

Evaporate the HF under vacuum.

(C) Work-up

-

The crude peptide is precipitated from the resin by washing with cold diethyl ether.

-

The peptide is then dissolved in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilized.

-

The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Advantages and Disadvantages of Boc-SPPS

While Fmoc-SPPS has become more prevalent due to its milder conditions, Boc-SPPS remains a valuable and sometimes preferred strategy.

Quantitative Comparison of Boc vs. Fmoc Strategy:

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protection | Acid-labile (TFA) | Base-labile (Piperidine) |

| Side-Chain Protection | Strong acid-labile (HF, TFMSA) | Acid-labile (TFA) |

| Cleavage Cocktail | Harsh (e.g., HF/anisole) | Mild (e.g., TFA/TIS/H₂O) |

| Orthogonality | Partial | Fully Orthogonal |

| Compatibility with PTMs | Limited due to harsh cleavage | Generally compatible |

| Handling Precautions | Requires specialized HF-resistant apparatus | Standard laboratory glassware |

Advantages of Boc-SPPS:

-

Reduced Aggregation: The repeated TFA treatments in Boc-SPPS keep the growing peptide chain protonated, which can help to disrupt inter-chain hydrogen bonding and reduce aggregation, a common problem in the synthesis of long or hydrophobic peptides.

-

Cost-Effective: Boc-protected amino acids are generally less expensive than their Fmoc-protected counterparts.

Disadvantages of Boc-SPPS:

-

Harsh Conditions: The use of strong acids (TFA for deprotection and HF for cleavage) can lead to side reactions and may not be suitable for peptides containing sensitive modifications.

-

Specialized Equipment: The final cleavage step with HF requires a specialized and dedicated apparatus.

-

Less "Green": The use of chlorinated solvents like DCM and the harshness of the reagents make it a less environmentally friendly option compared to Fmoc-SPPS.

Common Side Reactions in Boc-SPPS

-

Diketopiperazine Formation: This can occur after the coupling of the second amino acid, where the deprotected N-terminal amine attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is particularly problematic with proline or glycine at the C-terminus.

-

Aspartimide Formation: The side-chain carboxyl group of aspartic acid can form a cyclic imide intermediate, which can lead to racemization or the formation of β-aspartyl peptides.

-

Alkylation of Side Chains: As mentioned, the tert-butyl cation generated during deprotection can alkylate nucleophilic side chains (Trp, Met, Cys).

Conclusion

The Boc-SPPS strategy, while one of the original methods for solid-phase peptide synthesis, remains a powerful and relevant technique in the modern laboratory. Its robustness, cost-effectiveness, and particular utility in the synthesis of long and difficult sequences ensure its continued use in research and drug development. A thorough understanding of its chemical principles, detailed protocols, and potential pitfalls is essential for its successful implementation.

References

Methodological & Application

Application Notes and Protocols for Boc-D-Leu-OSu Coupling in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-leucine N-hydroxysuccinimide ester (Boc-D-Leu-OSu) is a widely utilized activated amino acid derivative in peptide synthesis. The incorporation of D-amino acids, such as D-leucine, into peptide sequences is a key strategy in medicinal chemistry to enhance metabolic stability against enzymatic degradation, modulate peptide conformation, and improve pharmacological properties. The N-hydroxysuccinimide (OSu) ester provides a pre-activated carboxyl group, facilitating efficient amide bond formation with a free amino group.

The choice of coupling reagent and reaction conditions is paramount to ensure high coupling efficiency, minimize side reactions such as racemization, and obtain the desired peptide in high purity. These application notes provide a comprehensive overview of recommended coupling reagents for this compound, detailed experimental protocols, and a comparative analysis of their performance.

Recommended Coupling Reagents

While this compound is an activated ester and can, in principle, couple to an amine without an additional coupling reagent, the efficiency of this reaction can be significantly enhanced, and side reactions minimized, by the use of appropriate additives and, in some contexts, coupling reagents. The selection of the optimal coupling strategy depends on factors such as the steric hindrance of the coupling partners, the scale of the synthesis (solution-phase vs. solid-phase), and the desired level of stereochemical purity.

Several classes of reagents are commonly employed in peptide synthesis and can be considered for optimizing the coupling of this compound:

-

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic coupling reagents.[1][2][3] They are often used in conjunction with additives to suppress racemization.[1][2]

-

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly efficient and known for rapid coupling reactions with minimal racemization.

-

Aminium/Uronium Salts: Reagents like HBTU, TBTU, and HATU are among the most popular and effective coupling reagents, especially in solid-phase peptide synthesis (SPPS). HATU, in particular, is noted for its high reactivity and ability to minimize racemization. COMU is a newer generation uronium salt that offers high efficiency and improved safety profile.

Data Presentation: Comparative Performance of Coupling Reagents

The following table summarizes the general performance of various coupling reagents and additives relevant for the coupling of Boc-protected amino acids. While specific quantitative data for this compound is not extensively available in the literature, the trends observed for other sterically hindered or racemization-prone amino acids provide valuable guidance.

| Coupling Reagent/Additive | Typical Yield (%) | Typical Reaction Time (min) | Racemization Risk | Key Considerations |

| None (Direct Coupling) | Variable | 60 - 240 | Low to Moderate | Can be slow and incomplete, especially with hindered amines. |

| DCC/HOBt | ~90-95 | 30 - 120 | Low | Byproduct (DCU) is insoluble, making it unsuitable for SPPS. |

| DIC/HOBt | ~90-95 | 30 - 120 | Low | Byproduct (DIU) is soluble, suitable for SPPS. |

| EDC/HOBt | ~90-95 | 30 - 120 | Low | Water-soluble byproducts, easy removal in solution-phase. |

| HBTU/HOBt/Base | ~95-98 | 15 - 60 | Very Low | Highly efficient and widely used in SPPS. |

| HATU/HOAt/Base | >99 | 15 - 30 | Extremely Low | One of the most effective reagents for difficult couplings. |

| PyBOP/HOBt/Base | ~95 | 15 - 60 | Very Low | Efficient and generates less hazardous byproducts than BOP. |

| COMU/Base | >99 | 15 - 30 | Very Low | Highly efficient, safer alternative to benzotriazole-based reagents. |

Note: Yields and reaction times are estimates and can vary significantly based on the specific substrates, solvent, temperature, and scale.

Experimental Protocols

The following protocols provide detailed methodologies for the coupling of this compound in both solution-phase and solid-phase synthesis.

Protocol 1: Solution-Phase Coupling of this compound using DIC/HOBt

This protocol is suitable for the synthesis of dipeptides or smaller peptide fragments in solution.

Materials:

-

This compound

-

Amine component (e.g., an amino acid ester hydrochloride)

-

Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-